TL13-110

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

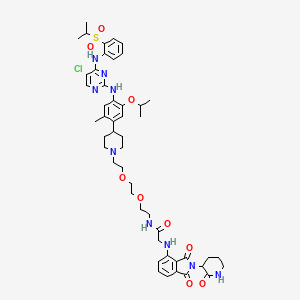

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H62ClN9O9S/c1-30(2)68-41-27-35(32(5)26-39(41)56-49-54-28-36(50)45(57-49)55-37-11-6-7-14-42(37)69(64,65)31(3)4)33-15-19-58(20-16-33)21-23-67-25-24-66-22-18-51-43(60)29-53-38-12-8-10-34-44(38)48(63)59(47(34)62)40-13-9-17-52-46(40)61/h6-8,10-12,14,26-28,30-31,33,40,53H,9,13,15-25,29H2,1-5H3,(H,51,60)(H,52,61)(H2,54,55,56,57) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAANTOEOXWPKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCN(CC2)CCOCCOCCNC(=O)CNC3=CC=CC4=C3C(=O)N(C4=O)C5CCCNC5=O)OC(C)C)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H62ClN9O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

988.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of TL13-110 as a Negative Control in ALK Degradation Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical function of TL13-110 in the study of Anaplastic Lymphoma Kinase (ALK) degradation, particularly in the context of developing novel therapeutic agents. This compound serves as an indispensable negative control for the potent and selective ALK degrader, TL13-112. By understanding the distinct activities of these two molecules, researchers can effectively validate the mechanism of action of ALK-targeting PROTACs (Proteolysis Targeting Chimeras).

Core Concepts: PROTACs and the Importance of Negative Controls

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. They consist of three key components: a ligand that binds to the target protein (in this case, ALK), a ligand that recruits an E3 ubiquitin ligase (such as cereblon), and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

In this context, a negative control is a molecule that is structurally similar to the active PROTAC but lacks a key functional component, thereby helping to distinguish the effects of target degradation from other pharmacological activities, such as simple inhibition.

This compound: An ALK Inhibitor Devoid of Degradation Activity

This compound is a highly potent inhibitor of ALK, with a reported IC50 value of 0.34 nM.[1] However, it is designed to be incapable of inducing the degradation of ALK. This is in stark contrast to its counterpart, TL13-112, which is a selective ALK degrader. The primary function of this compound in experimental settings is to demonstrate that the biological effects observed with TL13-112 are a direct result of ALK protein degradation and not merely due to the inhibition of its kinase activity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its active counterpart, TL13-112, providing a clear comparison of their biochemical and cellular activities.

Table 1: Biochemical Activity of this compound and TL13-112

| Compound | Target | Assay | IC50 (nM) |

| This compound | ALK | Biochemical Inhibition | 0.34 |

| TL13-112 | ALK | Biochemical Inhibition | Not Reported |

Data sourced from Tocris Bioscience.[1]

Table 2: Cellular Degradation Activity of TL13-112

| Compound | Cell Line | DC50 (nM) | Maximum Degradation Time (hours) |

| TL13-112 | H3122 | 10 | 16 |

| TL13-112 | Karpas 299 | 40 | 16 |

DC50 is the concentration required to induce 50% degradation of the target protein. Data sourced from R&D Systems and other suppliers.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are key experimental protocols utilized in ALK degradation studies involving this compound and TL13-112.

Western Blot Analysis for ALK Degradation

This protocol is used to visualize and quantify the levels of ALK protein in cells following treatment with this compound or TL13-112.

-

Cell Culture and Treatment:

-

Culture ALK-positive cancer cell lines (e.g., H3122, Karpas 299) in appropriate media and conditions.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or TL13-112 (e.g., 1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ALK overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the ALK protein levels to the loading control.

-

Compare the ALK levels in treated samples to the vehicle control to determine the extent of degradation.

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of the compounds on cell proliferation and viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound or TL13-112 for a specified duration (e.g., 72 hours). Include a vehicle control.

-

-

Viability Measurement:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Read the absorbance at a specific wavelength (e.g., 570 nm).

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the viability of treated cells to the vehicle control.

-

Plot the cell viability against the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows described in this guide.

Figure 1: Simplified ALK signaling pathway leading to cell proliferation and survival.

Figure 2: Mechanism of action of the ALK-targeting PROTAC, TL13-112.

Figure 3: General experimental workflow for ALK degradation studies using this compound and TL13-112.

Figure 4: Logical relationship illustrating the role of this compound in dissecting the biological effects of ALK degradation versus inhibition.

References

TL13-110: A Technical Guide to its Mechanism of Action as a Potent Anaplastic Lymphoma Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TL13-110 is a highly potent, ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK). This document provides a comprehensive technical overview of its mechanism of action, binding characteristics, and cellular effects. This compound serves as a critical negative control for its counterpart, TL13-112, a Proteolysis Targeting Chimera (PROTAC) designed to induce ALK degradation. By directly inhibiting the kinase activity of ALK without inducing its degradation, this compound allows for the precise deconvolution of biological outcomes resulting from kinase inhibition versus protein elimination. This guide details the fundamental signaling pathways governed by ALK, the biochemical and cellular activity of this compound, and the experimental protocols utilized for its characterization.

Introduction to Anaplastic Lymphoma Kinase (ALK) Signaling

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the central and peripheral nervous systems.[1] In normal physiology, ALK is activated upon binding of its ligands, leading to receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain.[2] This activation initiates a cascade of downstream signaling pathways essential for cell proliferation, differentiation, and survival.

However, chromosomal rearrangements, mutations, or amplification of the ALK gene can lead to the formation of oncogenic fusion proteins (e.g., NPM-ALK, EML4-ALK) or constitutively active ALK variants.[2][3] These aberrant forms of ALK are potent oncogenic drivers in various cancers, including non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[4][5] The constitutive kinase activity of oncogenic ALK activates several key downstream signaling pathways, including:

-

JAK-STAT Pathway: Contributes to cell survival and proliferation.[3][6]

-

PLCγ Pathway: Involved in cell growth and mitogenesis.[3][6]

The central role of aberrant ALK signaling in tumorigenesis has made it a prime therapeutic target for the development of small-molecule kinase inhibitors.

This compound: Mechanism of Action as an ALK Inhibitor

This compound is a potent small-molecule inhibitor of ALK. It is derived from the chemical scaffold of ceritinib (LDK378), a clinically approved second-generation ALK inhibitor.[5][8] this compound functions by competing with ATP for binding to the kinase domain of ALK, thereby preventing the autophosphorylation and subsequent activation of downstream signaling pathways.

Crucially, this compound was developed as a non-degrading counterpart to the ALK-targeting PROTAC, TL13-112.[9][10] While TL13-112 links the ALK inhibitor to a ligand for the E3 ubiquitin ligase Cereblon (CRBN) to induce proteasomal degradation of the ALK protein, this compound is designed to inhibit ALK's kinase function without causing its degradation.[5][10] This makes this compound an indispensable tool for distinguishing the cellular consequences of ALK inhibition from those of ALK degradation.

Quantitative Data and In Vitro Activity

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. As a derivative of ceritinib, it exhibits high affinity for the ALK kinase domain.

| Parameter | Value | Assay Type | Target | Reference |

| IC50 | 0.34 nM | Biochemical Kinase Assay | ALK | [9][10] |

| Degradation | None Observed | Cellular Western Blot | ALK | [10] |

Table 1. Biochemical and Cellular Activity of this compound.

Experimental Protocols

The characterization of this compound involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the ability of a compound to displace a fluorescently labeled ATP-competitive tracer from the ALK kinase domain.

Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer that binds to the ATP pocket. Inhibition is measured as a decrease in the FRET signal.[3]

Materials:

-

Recombinant ALK protein (with an appropriate tag, e.g., GST)

-

Eu-labeled anti-tag antibody (e.g., anti-GST)

-

Alexa Fluor™ 647-labeled kinase tracer

-

Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound, serially diluted in DMSO

-

384-well microplates

Procedure:

-

Compound Plating: Prepare a serial dilution of this compound in DMSO. Dispense 5 µL of the diluted compound into the wells of a 384-well plate.

-

Kinase/Antibody Preparation: Prepare a solution containing the ALK kinase and Eu-labeled antibody in Kinase Buffer A at 3x the final desired concentration.

-

Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A at 3x the final desired concentration.

-

Assay Assembly: Add 5 µL of the kinase/antibody mixture to each well, followed by 5 µL of the tracer solution.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at 665 nm and 615 nm following excitation at 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular ALK Inhibition and Degradation Assay (Western Blot)

This assay assesses the effect of this compound on ALK protein levels and the phosphorylation of ALK and its downstream effectors in cancer cell lines.

Principle: Cells are treated with the compound, and whole-cell lysates are analyzed by SDS-PAGE and immunoblotting to detect changes in the total and phosphorylated levels of target proteins.

Materials:

-

ALK-positive cancer cell lines (e.g., Karpas-299, H3122)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-ALK, anti-phospho-ALK (p-ALK), anti-STAT3, anti-phospho-STAT3 (p-STAT3), anti-AKT, anti-phospho-AKT (p-AKT), and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate ALK-positive cells and allow them to adhere or reach a suitable density. Treat the cells with a dose range of this compound or DMSO (vehicle control) for a specified time (e.g., 16 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using a digital imager.

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the levels of total and phosphorylated proteins to the loading control.

Conclusion

This compound is a highly potent and specific inhibitor of ALK, acting competitively at the ATP-binding site to abrogate downstream signaling. Its key value lies in its role as a non-degrading control for the ALK-targeting PROTAC, TL13-112. The use of this compound in parallel with its degrading counterpart is essential for elucidating the distinct pharmacological consequences of kinase inhibition versus complete protein removal. This technical guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this compound in the study of ALK-driven cancers and the development of novel therapeutic strategies.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 5. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to TL13-110: A Potent Anaplastic Lymphoma Kinase (ALK) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TL13-110, a highly potent inhibitor of Anaplastic Lymphoma Kinase (ALK). This compound serves as a crucial negative control for the Proteolysis Targeting Chimera (PROTAC) degrader, TL13-112, aiding in the elucidation of targeted protein degradation mechanisms.

Chemical Structure and Physicochemical Properties

This compound is a complex small molecule with the chemical formula C49H62ClN9O9S.[1][2] Its structure is characterized by a pyrimidine core, which is a common scaffold for kinase inhibitors. The detailed chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Name | N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)ethoxy)ethoxy)ethyl)-2-((1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindolin-4-yl)amino)acetamide | [2][3][4] |

| Molecular Formula | C49H62ClN9O9S | [1][2] |

| Molecular Weight | 988.59 g/mol | [1][2] |

| CAS Number | 2229037-09-4 | [1][2] |

| Canonical SMILES | CC(C)OC1=CC(C2CCN(CCOCCOCCNC(CNC3=CC=CC4=C3C(N(C5CCCNC5=O)C4=O)=O)=O)CC2)=C(C)C=C1NC6=NC=C(Cl)C(NC7=CC=CC=C7S(=O)(C(C)C)=O)=N6 | [3][5] |

| Purity | ≥98% (typically analyzed by HPLC) | [1][3][4] |

| Solubility | Soluble in DMSO up to 50 mM | [1][2][4] |

| Storage | Store at -20°C | [1][2] |

Biological Activity and Mechanism of Action

This compound is a highly potent, ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), with a reported half-maximal inhibitory concentration (IC50) of 0.34 nM.[1][5][6] ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).

The primary role of this compound in research is as a negative control for the PROTAC degrader TL13-112.[1][3][4][5] While both molecules share the same ALK-binding warhead, this compound lacks the E3 ligase-recruiting moiety present in TL13-112. Consequently, this compound inhibits the kinase activity of ALK but does not induce its degradation, allowing researchers to differentiate between the effects of kinase inhibition and protein degradation.[1]

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Constitutive activation of ALK leads to the activation of several downstream signaling pathways that promote cell proliferation, survival, and differentiation. The primary signaling cascades initiated by ALK include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. This compound, by inhibiting the kinase activity of ALK, effectively blocks the phosphorylation and activation of these downstream effectors.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are crucial for its application in research. The following sections outline the methodologies based on published literature.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, characteristic of complex kinase inhibitors. While the exact, step-by-step synthesis is proprietary, a generalizable synthetic scheme for related pyrimidine-based ALK inhibitors can be inferred from the literature. The core of the molecule is typically assembled through sequential nucleophilic aromatic substitution and coupling reactions.

A representative protocol for a key step, such as the nucleophilic aromatic substitution on a dihalopyrimidine, is as follows:

-

Reaction Setup: Dissolve the dihalopyrimidine starting material in a suitable solvent (e.g., isopropanol or DMF).

-

Addition of Reagents: Add one equivalent of the desired amine and a base (e.g., diisopropylethylamine or potassium carbonate) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-100°C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is typically subjected to an aqueous work-up, extraction with an organic solvent, and purification by column chromatography to yield the desired product.

In Vitro ALK Kinase Inhibition Assay

The potency of this compound as an ALK inhibitor is determined using an in vitro kinase assay. This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the ALK enzyme.

-

Reaction Components:

-

Recombinant human ALK enzyme

-

Peptide or protein substrate

-

ATP (often radiolabeled, e.g., [γ-33P]ATP)

-

Assay buffer containing necessary cofactors (e.g., MgCl2)

-

This compound at various concentrations

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the ALK enzyme, substrate, and assay buffer.

-

Add serial dilutions of this compound or a vehicle control (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved by various methods, such as capturing the phosphorylated substrate on a filter and measuring radioactivity or using a fluorescence-based detection system.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based ALK Degradation Assay (Western Blot)

To confirm that this compound inhibits ALK without inducing its degradation, a cell-based assay followed by Western blotting is performed. This is typically done in parallel with its PROTAC counterpart, TL13-112.

-

Cell Culture and Treatment:

-

Culture ALK-dependent cancer cell lines (e.g., H3122 NSCLC cells or Karpas-299 ALCL cells) under standard conditions.

-

Treat the cells with increasing concentrations of this compound, TL13-112, or a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for ALK. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for ALK and the loading control.

-

Normalize the ALK band intensity to the corresponding loading control band intensity.

-

Compare the normalized ALK levels in the treated samples to the vehicle control to determine if degradation has occurred.

-

Conclusion

This compound is an invaluable tool for researchers in the field of kinase inhibition and targeted protein degradation. Its high potency and specificity for ALK, combined with its inability to induce protein degradation, make it an ideal negative control for studying the effects of PROTACs like TL13-112. This guide provides the essential chemical, biological, and methodological information required for the effective use of this compound in a research setting.

References

- 1. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - Desai - Translational Lung Cancer Research [tlcr.amegroups.org]

- 2. Frontiers | Light-Controllable PROTACs for Temporospatial Control of Protein Degradation [frontiersin.org]

- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]

- 4. researchopenworld.com [researchopenworld.com]

- 5. researchgate.net [researchgate.net]

- 6. Redirecting [linkinghub.elsevier.com]

The Role of TL13-110 in Targeted Protein Degradation: A Technical Guide to a Crucial Negative Control

Introduction: The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the heart of this strategy are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system (UPS). A PROTAC achieves this by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.

In the rigorous validation of any PROTAC, the use of a negative control is a critical and indispensable step. It serves to confirm that the observed protein degradation is a direct result of the PROTAC's specific mechanism—the recruitment of an E3 ligase—and not due to other effects of the molecule, such as simple target inhibition or off-target toxicity. This guide provides an in-depth technical overview of TL13-110, a key research tool that serves as a negative control for the Anaplastic Lymphoma Kinase (ALK) degrader, TL13-112. While the initial query suggested a role related to the VHL E3 ligase, it is crucial to clarify that this compound and its active counterpart, TL13-112, are based on the recruitment of the cereblon (CRBN) E3 ligase. This guide will detail the mechanism, experimental use, and data interpretation related to this important control molecule.

The PROTAC Mechanism and the Imperative of a Negative Control

A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting them. The active PROTAC, TL13-112, for example, comprises an ALK inhibitor linked to Pomalidomide, a known ligand for the cereblon (CRBN) E3 ligase.[1] This design facilitates the formation of a ternary complex between ALK, TL13-112, and the CRBN E3 ligase complex, leading to the ubiquitination and degradation of ALK.

To validate this mechanism, a negative control is designed to be structurally almost identical to the active PROTAC but incapable of recruiting the E3 ligase. This compound serves this purpose perfectly. It is a highly potent ALK inhibitor but does not engage the CRBN E3 ligase, and consequently, does not induce ALK degradation. By comparing the effects of TL13-112 and this compound in cellular assays, researchers can unequivocally attribute the degradation of the target protein to the specific, E3 ligase-dependent mechanism of the PROTAC.

Quantitative Data Summary

The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (maximal degradation percentage). The activity of the inhibitor components is measured by IC₅₀ (concentration for 50% inhibition). The data for TL13-112 and its negative control, this compound, clearly illustrate their distinct functions.

| Compound | Target | E3 Ligase Ligand | Target IC₅₀ | DC₅₀ | Dₘₐₓ | Primary Function |

| This compound | ALK | Inactive/None | 0.34 nM[2] | No Degradation | N/A | Negative Control, Target Inhibition |

| TL13-112 | ALK | Pomalidomide (CRBN) | 0.14 nM[3][4] | 10 nM (H3122 cells)[4] | >90% (approx.) | ALK Protein Degrader |

| 40 nM (Karpas 299 cells)[4] |

Table 1: Comparative quantitative data for this compound and TL13-112.

For context, the binding affinities of common ligands to the two most utilized E3 ligases, VHL and CRBN, are provided below. This highlights the range of affinities used in PROTAC design.

| E3 Ligase | Ligand Example | Binding Affinity (Kd or IC₅₀) | Assay Type |

| VHL | VH032 | Kd: 190 nM | ITC |

| VH298 | Kd: 186 nM | SPR | |

| VHL Ligand 15 | IC₅₀: 4.1 µM; Kd: 5.4 µM | FP; ITC[5] | |

| CRBN | Pomalidomide | IC₅₀: 1.8 µM | TR-FRET |

| Thalidomide | IC₅₀: 2.5 µM | TR-FRET | |

| Lenalidomide | IC₅₀: >10 µM | TR-FRET |

Table 2: Representative binding affinities of common VHL and CRBN ligands.

Experimental Protocols

Protocol 1: Determining PROTAC-Mediated Protein Degradation via Western Blot

This protocol outlines the steps to assess the degradation of a target protein (e.g., ALK) by comparing an active PROTAC (TL13-112) with its negative control (this compound) to determine the DC₅₀.

Methodology:

-

Cell Culture and Treatment:

-

Seed appropriate cells (e.g., H3122 for ALK) in 12-well plates to achieve 70-80% confluency.[6]

-

Prepare serial dilutions of TL13-112 and this compound in culture medium. A typical range is 0.1 nM to 10 µM. Include a vehicle-only (DMSO) control.[6]

-

Replace the medium in each well with the compound-containing medium and incubate for the desired time (e.g., 16 hours for maximum ALK degradation with TL13-112).[4]

-

-

Lysate Preparation:

-

Place plates on ice and aspirate the medium.

-

Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[7]

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[6]

-

Centrifuge at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris.[6]

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification and Sample Preparation:

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.[6]

-

Run the gel to separate proteins based on size.

-

Transfer the separated proteins to a PVDF membrane.[8]

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[8]

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-ALK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Wash the membrane again three times with TBST.

-

Repeat the antibody incubation process for a loading control protein (e.g., GAPDH or β-actin).

-

-

Data Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[6]

-

Quantify the band intensities using software like ImageJ.

-

Normalize the intensity of the ALK band to the corresponding loading control band for each lane.

-

Plot the normalized ALK levels against the log of the PROTAC concentration.

-

Fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ for TL13-112. The this compound samples should show no significant reduction in ALK levels.

-

Protocol 2: Measuring Ligand-E3 Ligase Binding via TR-FRET Assay

This protocol describes a competitive binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to determine the binding affinity (IC₅₀) of a test compound to an E3 ligase complex (e.g., VHL).

Methodology:

-

Reagent Preparation:

-

Assay Procedure (384-well plate format):

-

Dispense 5 µL of each compound dilution or standard into the wells of a low-volume 384-well plate.[10]

-

Prepare a 2X Master Mix containing the recombinant His-tagged VHL-ElonginB-ElonginC (VBC) complex, a fluorescently labeled VHL ligand (the tracer/acceptor), and a Europium-labeled anti-His antibody (the donor).[9][11]

-

Add 5 µL of the VBC complex solution to all wells.[10]

-

Add 10 µL of a premixed solution of the fluorescent ligand and the Europium-labeled antibody to all wells, for a final volume of 20 µL.[10]

-

Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 1-2 hours, protected from light.[9][10]

-

-

Data Acquisition and Analysis:

-

Read the plate using a microplate reader capable of TR-FRET.

-

Measure the fluorescence emission at two wavelengths: the donor (e.g., 620 nm) and the acceptor (e.g., 665 nm).[12]

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.

-

The specific signal is inversely proportional to the concentration of the test compound. A high concentration of a binding compound will displace the fluorescent ligand, disrupting FRET and leading to a low ratio.[11]

-

Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Conclusion

This compound is a vital tool in the field of targeted protein degradation, serving as a meticulously designed negative control for the cereblon-based ALK degrader, TL13-112. Its role is to provide an essential experimental baseline, demonstrating that the degradation activity of its active counterpart is not a result of simple target inhibition but is dependent on the specific recruitment of the CRBN E3 ligase. By inhibiting ALK without inducing its degradation, this compound allows researchers to dissect the downstream cellular consequences of target inhibition versus target elimination. The proper use of such controls is fundamental to the validation of new PROTACs and underpins the robust development of this promising therapeutic class. This guide provides the technical framework for understanding and utilizing this compound to ensure the generation of high-quality, interpretable data in targeted protein degradation research.

References

- 1. TL 13-112 | Active Degraders | Tocris Bioscience [tocris.com]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. origene.com [origene.com]

- 8. ptglab.com [ptglab.com]

- 9. celtarys.com [celtarys.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. revvity.com [revvity.com]

- 12. aurorabiolabs.com [aurorabiolabs.com]

Whitepaper: The Enduring Purpose of Non-Degrading ALK Inhibitors in an Evolving Resistance Landscape

Audience: Researchers, scientists, and drug development professionals.

Abstract: The development of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-rearranged non-small cell lung cancer (NSCLC). However, the clinical utility of these targeted therapies is frequently curtailed by the emergence of acquired resistance. While novel therapeutic modalities such as targeted protein degraders are being explored, the strategic design of next-generation, non-degrading inhibitors remains a cornerstone of oncological research. This technical guide delineates the purpose of advanced non-degrading ALK inhibitors, focusing on their indispensable role in overcoming complex resistance mechanisms, ensuring central nervous system (CNS) efficacy, and optimizing kinase selectivity to improve patient outcomes. Through a detailed examination of their mechanism, the evolution of resistance, and comparative preclinical and clinical data, this paper underscores the continued necessity and innovation within the field of non-degrading ALK inhibition.

The ALK Signaling Pathway and its Oncogenic Role

The Anaplastic Lymphoma Kinase (ALK) gene encodes a receptor tyrosine kinase that is crucial for the development and function of the nervous system[1]. In its physiological state, ALK activation is tightly regulated. However, chromosomal rearrangements can lead to the fusion of the ALK gene with other genes, most commonly Echinoderm Microtubule-associated protein-like 4 (EML4) in NSCLC[2]. This EML4-ALK fusion results in a constitutively active oncoprotein that drives uncontrolled activation of downstream signaling pathways, including the RAS/RAF/MEK, PI3K/AKT, and JAK/STAT pathways, thereby promoting cellular proliferation, survival, and differentiation[2][3]. ALK inhibitors function by binding to the ATP-binding pocket of the ALK kinase domain, blocking its activity and shutting down these oncogenic signals[1][2][4].

The Evolution of Resistance to ALK Inhibitors

The clinical journey of ALK inhibitors is marked by a multi-generational effort to counteract acquired resistance.

-

First-Generation (Crizotinib): As the first FDA-approved ALK inhibitor, crizotinib showed significant efficacy over chemotherapy but was limited by poor CNS penetration and the rapid development of resistance, typically within 1-2 years[2][3].

-

Second-Generation (Ceritinib, Alectinib, Brigatinib): These inhibitors were developed to be more potent and to overcome several crizotinib-resistance mutations[2][5]. Alectinib, in particular, demonstrated superior CNS activity and became a preferred first-line treatment[6]. However, resistance inevitably emerges, often through the highly recalcitrant G1202R solvent front mutation, which confers resistance to all second-generation TKIs[3][7].

-

Third-Generation (Lorlatinib): Lorlatinib was specifically designed to be a potent, CNS-penetrant inhibitor active against all known single resistance mutations, including G1202R[4][7][8]. It has shown unprecedented efficacy in first-line treatment, with a 5-year progression-free survival rate of 60%[9].

Despite these advances, resistance to lorlatinib still develops. A primary mechanism is the emergence of compound mutations , where multiple resistance mutations appear on the same ALK allele, creating a steric environment that even lorlatinib cannot effectively inhibit[10][11]. This sequential evolution of resistance necessitates the development of next-generation inhibitors.

The Core Purpose of Advanced Non-Degrading Inhibitors

The primary purpose of fourth-generation non-degrading inhibitors is to address the specific clinical challenges that remain after treatment with third-generation agents like lorlatinib.

Overcoming Compound Mutations

Patients who progress on lorlatinib often harbor complex compound mutations, such as G1202R/L1196M, which are resistant to all currently approved ALK inhibitors[10][11]. Fourth-generation inhibitors, such as TPX-0131 (Zotizalkib) and NVL-655 , are rationally designed to overcome this challenge. TPX-0131 is a compact macrocyclic molecule engineered to bind completely within the ATP-binding pocket, avoiding clashes with mutated solvent front or gatekeeper residues[11][12]. This structural design allows it to maintain high potency against lorlatinib-resistant compound mutations[11][13].

Maintaining and Enhancing CNS Penetration

The brain is a common site for metastasis in ALK-positive NSCLC, and the blood-brain barrier (BBB) can limit the efficacy of systemic therapies[2][14]. Lorlatinib was designed to cross the BBB, significantly improving intracranial outcomes[9][14]. Next-generation inhibitors like TPX-0131 and NVL-655 are also designed for high CNS penetrance to control intracranial disease, a critical feature for long-term patient survival[11][15][16][17]. Preclinical data shows NVL-655 has a high level of brain penetrance, potentially higher than lorlatinib[18].

Improving Selectivity and Safety Profile

Off-target toxicities can be dose-limiting and impact a patient's quality of life. Lorlatinib, for example, inhibits both ALK and Tropomyosin receptor kinase (TRK), with TRK inhibition being associated with neurological adverse events[16][18]. A key design principle for some fourth-generation inhibitors is improved kinase selectivity. NVL-655 was specifically engineered to be highly selective for ALK over TRK, aiming to provide a better safety profile and avoid the CNS side effects that can limit the utility of dual ALK/TRK inhibitors[16][19][20].

Comparative Analysis of Next-Generation Inhibitors

The development of advanced non-degrading inhibitors is supported by robust preclinical and emerging clinical data demonstrating their potency and efficacy against a wide range of resistance mutations.

Preclinical Potency and Efficacy

In vitro assays are fundamental for characterizing the activity of new inhibitors against wild-type and mutated ALK. The half-maximal inhibitory concentration (IC₅₀) is a key metric of potency.

| ALK Genotype | TPX-0131 IC₅₀ (nmol/L) [11] | NVL-655 IC₅₀ (nmol/L) [19] | Lorlatinib IC₅₀ (nmol/L) [11] |

| EML4-ALK WT | ~3-10 | <1 | ~3-10 |

| G1202R (Solvent Front) | ~3-10 | 1.9 | >100 |

| L1196M (Gatekeeper) | 1.1 | 0.5 | 18 |

| G1202R + L1196M (Compound) | ~3-10 | 5.3 | >100 |

| G1202R + L1198F (Compound) | ~3-10 | 3.5 | >100 |

| Table 1: Comparative in vitro potency (IC₅₀) of next-generation ALK inhibitors against various ALK mutations. Data compiled from cellular autophosphorylation or viability assays. |

Emerging Clinical Data

Early-phase clinical trials are providing proof-of-concept for the efficacy of these new agents in heavily pretreated patient populations.

| Inhibitor | Trial | Patient Population | Overall Response Rate (ORR) | Intracranial ORR | Key Finding |

| Lorlatinib | CROWN (Phase 3) | 1st Line ALK+ NSCLC | 78% | 82% (in pts with baseline brain mets) | Unprecedented 5-year PFS of 60% in first-line setting.[9] |

| NVL-655 | ALKOVE-1 (Phase 1) | Heavily pretreated (post-lorlatinib) | 38% (across all doses) | Not specified, but CNS activity observed | High activity in patients with G1202R mutation (69% ORR).[16][18] |

| TPX-0131 | Phase 1/2 | Pre-treated ALK+ NSCLC | Data maturing | Data maturing | Designed to overcome lorlatinib-resistant compound mutations.[11][12] |

| Table 2: Summary of key clinical trial data for advanced ALK inhibitors. |

Alternative Strategy: ALK Degraders (PROTACs)

An alternative therapeutic strategy is the use of Proteolysis-Targeting Chimeras (PROTACs). These are heterobifunctional molecules that link a target protein ligand to an E3 ubiquitin ligase ligand, inducing ubiquitination and subsequent degradation of the target protein by the proteasome[3][21].

Mechanism and Potential

By eliminating the ALK protein entirely rather than just inhibiting it, PROTACs could theoretically prevent resistance mediated by mutations that reduce inhibitor binding affinity[3][22]. Several ALK-targeting PROTACs based on ceritinib and brigatinib have been developed and have demonstrated the ability to degrade ALK fusion proteins in vitro[21].

Current Limitations and the Role of Non-Degrading Inhibitors

Despite their promise, ALK degraders face significant challenges that reinforce the central role of non-degrading inhibitors:

-

Non-Specific Degradation: Early ALK PROTACs have shown non-specific degradation of other kinases, which could lead to off-target toxicities[3][21].

-

Pharmacokinetics: PROTACs are larger molecules, which can present challenges for oral bioavailability and CNS penetration.

-

Efficacy: To date, ceritinib-based ALK degraders have not shown an improved anti-proliferative effect over ceritinib itself in cancer cell lines[21][23].

-

Resistance: Resistance can still emerge through mutations in the E3 ligase machinery or through drug efflux pumps that remove the larger PROTAC molecule from the cell[23].

Given these hurdles, the continued development of highly potent, selective, and CNS-penetrant non-degrading inhibitors remains the most validated and clinically advanced strategy for managing ALK-positive NSCLC.

Key Experimental Protocols

The preclinical evaluation of novel ALK inhibitors relies on a standardized set of experiments to characterize their potency, selectivity, and in vivo activity.

In Vitro Kinase Inhibition Assay

Purpose: To determine the direct inhibitory activity of a compound against purified ALK enzyme (wild-type and mutant forms). Methodology:

-

Reagents: Recombinant human ALK kinase domain, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: The test compound is serially diluted and incubated with the ALK enzyme in a kinase reaction buffer.

-

The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.

-

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.

-

Data Analysis: Luminescence data is converted to percent inhibition relative to controls (no inhibitor). IC₅₀ values are calculated by fitting the data to a four-parameter logistic curve.

Cell-Based ALK Autophosphorylation Assay

Purpose: To measure the ability of a compound to inhibit ALK activity within a cellular context. Methodology:

-

Cell Lines: Ba/F3 cells engineered to express EML4-ALK (wild-type or various mutants).

-

Procedure: Cells are seeded in 96-well plates and starved of growth factors.

-

Cells are treated with serial dilutions of the test compound for a set duration (e.g., 2-4 hours).

-

Following treatment, cells are lysed.

-

Detection: An immunoassay (e.g., ELISA or Western Blot) is used to detect the levels of phosphorylated ALK (p-ALK) and total ALK.

-

Data Analysis: The p-ALK signal is normalized to the total ALK signal. IC₅₀ values are determined by plotting the normalized p-ALK levels against the compound concentration.[11]

In Vivo Tumor Xenograft Model

Purpose: To evaluate the anti-tumor efficacy of a compound in a living organism. Methodology:

-

Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude) are subcutaneously or intracranially implanted with human NSCLC cells expressing an ALK fusion protein (e.g., H3122) or patient-derived xenografts (PDX).[19]

-

Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups. The test compound is administered orally once or twice daily at various doses.

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. For intracranial models, tumor growth is monitored via bioluminescence imaging or MRI[19]. Animal body weight and general health are also monitored.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated. Statistical significance between treatment and control groups is determined using appropriate tests (e.g., ANOVA).

Conclusion and Future Directions

The development of non-degrading ALK inhibitors represents a paradigm of precision oncology, characterized by iterative innovation to overcome predictable mechanisms of drug resistance. The core purpose of the latest generation of these inhibitors is to provide effective therapeutic options for patients who have exhausted standard treatments, particularly by targeting complex compound mutations that confer resistance to third-generation TKIs like lorlatinib. By simultaneously optimizing for CNS penetration and kinase selectivity, these advanced molecules aim to prolong survival while improving safety and quality of life. While alternative modalities like protein degradation hold future promise, non-degrading inhibitors remain the most clinically validated and impactful strategy in the ongoing effort to manage ALK-positive NSCLC. Future work will focus on the optimal sequencing of these powerful agents and exploring combination therapies to overcome off-target resistance, further extending the durability of response for patients.

References

- 1. What are ALK inhibitors and how do they work? [synapse.patsnap.com]

- 2. ALK Inhibitors: Mechanism, Resistance, and Research Advances - Amerigo Scientific [amerigoscientific.com]

- 3. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Lorlatinib? [synapse.patsnap.com]

- 5. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling the Potential of ALK-Targeted Therapies in Non-Small Cell Lung Cancer: Comprehensive Insights and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is Lorlatinib used for? [synapse.patsnap.com]

- 9. Lorbrena Effective as Initial Treatment of ALK-Positive NSCLC - NCI [cancer.gov]

- 10. dovepress.com [dovepress.com]

- 11. TPX-0131, a Potent CNS-penetrant, Next-generation Inhibitor of Wild-type ALK and ALK-resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. News - TPX-0131 - LARVOL VERI [veri.larvol.com]

- 14. How It Works | Lorbrena® (lorlatinib) Patient Site | Safety Info [lorbrena.com]

- 15. drughunter.com [drughunter.com]

- 16. investors.nuvalent.com [investors.nuvalent.com]

- 17. Nuvalent Publishes Cancer Discovery Study on ALK-selective Inhibitor NVL-655 [synapse.patsnap.com]

- 18. onclive.com [onclive.com]

- 19. NVL-655 Is a Selective and Brain-Penetrant Inhibitor of Diverse ALK-Mutant Oncoproteins, Including Lorlatinib-Resistant Compound Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - Desai - Translational Lung Cancer Research [tlcr.amegroups.org]

- 22. m.youtube.com [m.youtube.com]

- 23. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]

Dissecting Kinase Function: A Technical Guide to Utilizing TL13-110 for the Study of Kinase Inhibition Versus Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of targeted protein degradation has introduced a new paradigm in pharmacology, offering a distinct mechanism of action compared to traditional enzyme inhibition. This technical guide provides an in-depth exploration of how to effectively dissect the cellular consequences of kinase inhibition versus protein degradation, using the Anaplastic Lymphoma Kinase (ALK) as a model system. We focus on a chemical toolset comprising TL13-110 , a potent and specific ALK inhibitor with no degradation activity, and its counterpart TL13-112 , a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of ALK. By comparing the effects of these two molecules, researchers can delineate the specific roles of kinase activity from the broader consequences of removing the entire protein scaffold. This guide offers detailed experimental protocols, data presentation strategies, and visual workflows to empower researchers in their study of kinase-dependent signaling pathways and the development of novel therapeutics.

Introduction: Kinase Inhibition vs. Protein Degradation

Small molecule kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer, by blocking the catalytic activity of specific kinases. However, these inhibitors often require sustained target occupancy to maintain their therapeutic effect. Furthermore, the kinase protein itself can have non-catalytic functions, such as scaffolding, which are not affected by traditional inhibitors.

Targeted protein degradation, often achieved through the use of PROTACs, offers an alternative and potentially more effective strategy. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. This approach not only ablates the catalytic activity but also eliminates any scaffolding functions of the kinase.

To understand the distinct biological outcomes of these two modalities, it is crucial to employ tool compounds that can isolate one effect from the other. This guide focuses on the use of this compound and TL13-112 to study the effects on Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase frequently implicated in various cancers.

The Chemical Tools: this compound and TL13-112

This compound serves as a highly specific and potent inhibitor of ALK. Critically, it is designed as a negative control for degradation , meaning it binds to ALK and inhibits its kinase activity without inducing its removal from the cell.[1][2][3]

TL13-112 , in contrast, is an ALK-targeting PROTAC. It is composed of an ALK-binding moiety linked to a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual-binding action brings ALK into proximity with the ubiquitination machinery, tagging it for degradation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and TL13-112, providing a basis for experimental design and data interpretation.

| Compound | Target | Modality | IC50 (Kinase Inhibition) |

| This compound | ALK | Inhibitor (Non-degrader) | 0.34 nM[1][2][3] |

| TL13-112 | ALK | PROTAC Degrader | 0.14 nM[4][5] |

| Compound | Target | Cell Line | DC50 (Degradation) | Dmax (Maximum Degradation) | Time to Dmax |

| TL13-112 | ALK | H3122 | 10 nM[5][6] | >90% (at 100 nM) | 16 hours[5][6] |

| TL13-112 | ALK | Karpas 299 | 40 nM[5][6] | >90% (at 100 nM) | 16 hours[5][6] |

ALK Signaling Pathway

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, when activated, triggers several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. Understanding these pathways is essential for interpreting the effects of both ALK inhibition and degradation. The primary signaling pathways activated by ALK include:

-

RAS-MAPK Pathway: Regulates cell proliferation and differentiation.

-

JAK-STAT Pathway: Plays a key role in cell growth and survival.

-

PI3K-AKT Pathway: A central regulator of cell survival and metabolism.

ALK downstream signaling pathways.

Experimental Protocols

To effectively differentiate the effects of kinase inhibition from protein degradation, a series of well-controlled experiments are necessary. The following protocols provide a framework for these investigations.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the catalytic activity of purified ALK enzyme.

Materials:

-

Recombinant human ALK kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate peptide (e.g., a generic tyrosine kinase substrate)

-

Test compounds (this compound, TL13-112) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (no inhibition) and a control without kinase (background).

-

Add the purified ALK enzyme and the substrate to the wells.

-

Incubate for a short period at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration and use a non-linear regression model to determine the IC50 value.

Cellular Protein Degradation Assay (Western Blot)

Objective: To determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) of a compound in a cellular context.

Materials:

-

ALK-positive cell line (e.g., H3122 or Karpas 299)

-

Cell culture medium and supplements

-

Test compounds (this compound, TL13-112) serially diluted in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ALK, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified time (e.g., 16 hours for Dmax determination).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against ALK. A loading control antibody should also be used.

-

After incubation with an appropriate HRP-conjugated secondary antibody, visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the ALK signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the compound concentration to determine the DC50 and Dmax.

Cellular Phosphorylation Assay (Western Blot)

Objective: To assess the ability of a compound to inhibit the phosphorylation of a downstream effector of ALK.

Procedure: This protocol is similar to the protein degradation assay, with the following key differences:

-

Treatment time: Use a shorter treatment time (e.g., 2-4 hours) to capture acute signaling changes before significant protein degradation occurs with TL13-112.

-

Primary antibodies: Use primary antibodies against the phosphorylated form of a downstream target (e.g., phospho-STAT3, phospho-ERK) and the total protein for that target.

-

Data Analysis: Quantify the band intensities of the phosphorylated and total proteins. The ratio of phosphorylated protein to total protein is calculated for each treatment condition.

Experimental Workflow: Distinguishing Inhibition from Degradation

The following workflow provides a logical sequence of experiments to differentiate the cellular effects of ALK inhibition from ALK degradation.

Experimental workflow for comparing this compound and TL13-112.

Logical Framework for Data Interpretation

Interpreting the differential effects of inhibition and degradation.

Conclusion

The use of well-characterized chemical probes like this compound and TL13-112 is indispensable for the rigorous investigation of kinase biology and the development of next-generation therapeutics. This guide provides a comprehensive framework for designing, executing, and interpreting experiments aimed at distinguishing the effects of kinase inhibition from those of protein degradation. By applying these methodologies, researchers can gain deeper insights into the multifaceted roles of kinases in health and disease, ultimately paving the way for more effective and durable therapeutic strategies.

References

An In-Depth Technical Guide to TL13-110: A Non-Degrading Anaplastic Lymphoma Kinase (ALK) Inhibitor for Targeted Protein Degradation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TL13-110 is a potent and highly specific inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase frequently implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). Unlike its counterpart, the PROTAC® degrader TL13-112, this compound is designed as a negative control, incapable of inducing the degradation of the ALK protein. This distinct characteristic makes this compound an indispensable tool for researchers in the field of targeted protein degradation (TPD), enabling the precise dissection of biological effects stemming from ALK inhibition versus ALK degradation. This technical guide provides a comprehensive overview of the discovery, development, and key experimental data related to this compound.

Physicochemical and Biological Properties

This compound is a synthetic small molecule with a high degree of purity, ensuring reliable and reproducible experimental outcomes. Its key properties are summarized in the table below.

| Property | Value |

| Chemical Name | N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)ethoxy)ethoxy)ethyl)-2-((1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindolin-4-yl)amino)acetamide |

| Molecular Formula | C₄₉H₆₂ClN₉O₉S |

| Molecular Weight | 988.59 g/mol |

| Purity | ≥98% (as determined by HPLC) |

| Solubility | Soluble in DMSO to 50 mM |

| CAS Number | 2229037-09-4 |

| Biological Activity | Highly potent ALK inhibitor (IC₅₀ = 0.34 nM); does not induce ALK degradation.[1] |

Discovery and Development: A Tale of Two Molecules

The development of this compound is intrinsically linked to that of TL13-112, a selective ALK degrader. TL13-112 is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to bring a target protein (ALK) and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.

The rationale behind the creation of this compound was to generate a molecule that retains the potent inhibitory activity of the ALK-binding moiety of TL13-112 but is incapable of recruiting the E3 ligase. This is achieved through a subtle but critical structural modification. While TL13-112 incorporates a ligand that binds to the Cereblon (CRBN) E3 ligase, this compound possesses a modification to this part of the molecule that ablates its ability to bind to CRBN. This makes this compound the ideal negative control, as any differential effects observed between cells treated with TL13-112 and this compound can be confidently attributed to the degradation of ALK, rather than just its inhibition.

Mechanism of Action: Potent Inhibition Without Degradation

This compound functions as a highly potent, ATP-competitive inhibitor of the ALK kinase domain. By binding to the ATP-binding pocket of ALK, it prevents the phosphorylation of downstream substrates, thereby blocking the activation of key signaling pathways involved in cell proliferation, survival, and differentiation.

The key distinction between this compound and its degrader counterpart, TL13-112, lies in their interaction with the cellular protein degradation machinery. TL13-112, through its CRBN ligand, hijacks the E3 ligase to tag ALK for destruction. This compound, lacking a functional E3 ligase ligand, binds to and inhibits ALK without marking it for degradation.

Quantitative Data

The following table summarizes the available quantitative data for this compound, highlighting its potent inhibitory activity against ALK.

| Assay Type | Parameter | Value | Cell Line/System |

| Biochemical Kinase Assay | IC₅₀ | 0.34 nM | In vitro |

Experimental Protocols

ALK Kinase Inhibition Assay (Biochemical)

A highly sensitive and robust method for determining the in vitro potency of ALK inhibitors like this compound is the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP pocket by the inhibitor.

Materials:

-

ALK Kinase (recombinant)

-

LanthaScreen™ Eu-anti-tag Antibody

-

Kinase Tracer

-

Test Compound (this compound)

-

Assay Buffer

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer.

-

Kinase/Antibody Mixture: Prepare a solution containing the ALK kinase and the Eu-labeled anti-tag antibody in the assay buffer.

-

Assay Plate Preparation: Add the diluted compounds to the wells of a low-volume 384-well plate.

-

Addition of Kinase/Antibody: Add the kinase/antibody mixture to each well.

-

Addition of Tracer: Add the kinase tracer to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Western Blotting for ALK Degradation

To confirm that this compound does not induce ALK degradation, in contrast to TL13-112, a quantitative western blot analysis is performed.

Materials:

-

ALK-positive cancer cell line (e.g., H3122, Karpas 299)

-

Cell culture medium and supplements

-

This compound and TL13-112

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ALK

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed ALK-positive cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound, TL13-112, or DMSO (vehicle control) for a specified time (e.g., 16-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate the proteins by size, and then transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ALK antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities for ALK and the loading control. Normalize the ALK band intensity to the loading control for each sample. Compare the normalized ALK levels in the treated samples to the vehicle control.

Mandatory Visualizations

ALK Signaling Pathway

Caption: Simplified ALK signaling pathway leading to cell proliferation and survival.

Experimental Workflow: Validating ALK Degradation with this compound

Caption: Workflow for confirming ALK degradation using this compound as a negative control.

Conclusion

This compound serves as a critical research tool in the burgeoning field of targeted protein degradation. Its potent and selective inhibition of ALK, coupled with its inability to induce ALK degradation, allows for the unambiguous differentiation between the biological consequences of kinase inhibition and protein removal. This technical guide provides essential information for researchers and drug development professionals to effectively utilize this compound in their studies to advance the understanding of ALK-driven cancers and the development of novel therapeutic strategies.

References

TL13-110 in the context of PROTAC technology

An In-Depth Technical Guide to TL13-110 and its Role in PROTAC Technology

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. The validation of a PROTAC's mechanism of action is critically dependent on the use of meticulously designed negative controls. This technical guide provides an in-depth examination of this compound, the inactive control molecule for the potent Anaplastic Lymphoma Kinase (ALK) degrader, TL13-112. By understanding the subtle yet critical structural difference between these two molecules, researchers can appreciate the principles of rational PROTAC design and the importance of rigorous experimental validation. This document details the mechanism of action, comparative biological data, and key experimental protocols relevant to the this compound/TL13-112 system.

The Core Principle of PROTAC Technology and the Necessity of Negative Controls

PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[2]

To confirm that the observed protein degradation is a direct result of this specific ternary complex formation (an "on-target" effect) and not due to other pharmacological effects of the molecule, a negative control is essential. An ideal negative control retains binding to the target protein but is incapable of recruiting the E3 ligase, or vice-versa. This compound serves as a textbook example of such a control. It is a potent inhibitor of its target, ALK, but fails to induce its degradation, thereby validating that the degradation observed with its active counterpart, TL13-112, is dependent on E3 ligase engagement.[3][4]

Mechanism of Action: TL13-112 vs. This compound

The Target: Anaplastic Lymphoma Kinase (ALK)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when mutated or translocated, becomes a potent oncogenic driver in various cancers, including non-small-cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[5][6] While small-molecule ALK inhibitors are clinically effective, resistance often develops, making alternative therapeutic strategies like targeted degradation highly attractive.[5]

The Active Degrader: TL13-112

TL13-112 is a potent PROTAC designed to degrade ALK. It achieves this by linking a derivative of the ALK inhibitor Ceritinib to Pomalidomide, a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[7][8][9] The molecule successfully forms an ALK-TL13-112-Cereblon ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of ALK.[6][10]

The Inactive Control: this compound

This compound shares the same ALK-binding warhead and linker as TL13-112. However, its E3 ligase-recruiting moiety is intentionally modified. The structure of TL13-112 contains a critical carbonyl group on its pomalidomide-derived ligand, which is essential for binding to Cereblon. In this compound, this carbonyl group is absent (a "des-carbonyl" analog).[11] This single, strategic chemical modification completely abrogates its ability to bind to Cereblon, thus preventing the formation of a productive ternary complex and subsequent degradation of ALK.[11] Despite this, this compound remains a highly potent inhibitor of ALK's kinase activity, demonstrating that it still engages its primary target within the cell.[3][4]